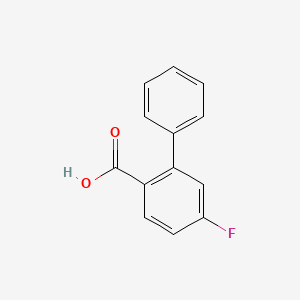

4-Fluoro-2-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBZMKZPQCAJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588074 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-91-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Elucidation of 4 Fluoro 2 Phenylbenzoic Acid

IUPAC and Common Nomenclature Variations in Academic Literature

The compound with the chemical formula C₁₃H₉FO₂ is formally recognized under the International Union of Pure and Applied Chemistry (IUPAC) system as 4-fluoro-2-phenylbenzoic acid chemwhat.com. In various academic and commercial contexts, it is also referred to by several synonymous names. These variations often highlight the biphenyl (B1667301) nature of the core structure. For instance, it is sometimes named 3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid , which describes the molecule as a biphenyl derivative where the carboxylic acid is at position 4 and the fluorine atom is at position 3 of the main phenyl ring . Other documented names include 2-Fluoro-4-biphenylcarboxylic acid and simply This compound .

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | This compound |

| Synonym | 3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid |

| Synonym | 2-Fluoro-4-biphenylcarboxylic acid |

Molecular Architecture and Conformational Analysis

While a specific crystal structure determination for this compound was not identified in the surveyed literature, extensive analysis of highly analogous compounds provides significant insight into its likely molecular architecture and conformational behavior. The study of substituted biphenyl systems is crucial for understanding how substituents influence three-dimensional structure.

The spatial orientation of the two phenyl rings is a defining feature of biphenyl-type molecules. This is quantified by the dihedral angle, which is the angle between the planes of the two aromatic rings. In closely related structures, this angle is significantly non-planar due to steric hindrance between the substituents at the ortho-positions.

For the highly analogous compound 4-Fluoro-2-(phenylamino)benzoic acid , single-crystal X-ray diffraction analysis revealed two independent molecules in the asymmetric unit with dihedral angles of 55.63 (5)° and 52.65 (5)° between the aromatic rings nih.govnih.gov. Similarly, in 4-Fluoro-3-phenoxybenzoic acid , the dihedral angle was found to be 82.1 (1)° researchgate.net. These values indicate a twisted conformation, which is a common feature to alleviate steric strain. It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with a significant dihedral angle between its phenyl rings.

Intramolecular hydrogen bonds can play a critical role in stabilizing specific conformations of a molecule. In the crystal structure of 4-Fluoro-2-(phenylamino)benzoic acid , a distinct intramolecular N—H⋯O hydrogen bond is observed in both independent molecules nih.govnih.gov. For this compound, potential intramolecular interactions could occur between the carboxylic acid's hydroxyl group and the fluorine atom or the π-electron system of the adjacent phenyl ring. The presence of a fluorine atom can also lead to weak C—H⋯F interactions, which were observed in the crystal packing of its phenylamino (B1219803) analog, further stabilizing the structure nih.gov.

The composition of the asymmetric unit in a crystal provides details about the molecule's packing in the solid state. In the case of 4-Fluoro-2-(phenylamino)benzoic acid , the asymmetric unit contains two crystallographically independent molecules, designated A and B nih.govnih.gov. These two molecules exhibit slight conformational differences, as evidenced by their different dihedral angles nih.gov. They are linked into A–B dimers through pairwise O—H⋯O hydrogen bonds between their carboxylic acid groups nih.govnih.gov. This dimerization of carboxylic acids is a very common and stable motif in the crystal structures of benzoic acid derivatives.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| Molecules per Asymmetric Unit (Z') | 2 |

| Dihedral Angle (Molecule A) | 55.63 (5)° |

| Dihedral Angle (Molecule B) | 52.65 (5)° |

| Key Interactions | Intramolecular N—H⋯O, Intermolecular O—H⋯O dimers, C—H⋯F interactions |

Spectroscopic Characterization Methods in Research Contexts

In synthetic organic chemistry, the structural confirmation of a newly synthesized compound is paramount. For molecules like this compound, a combination of spectroscopic techniques is routinely employed for full characterization. Research articles detailing the synthesis of this or related compounds implicitly rely on these methods to verify the identity and purity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the aromatic region confirm the substitution pattern on both phenyl rings. ¹⁹F NMR would show a characteristic signal for the fluorine atom. Dynamic NMR studies on similar biphenyls have been used to measure the energy barriers to aryl-aryl bond rotation epfl.ch.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental formula with high accuracy .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (often broad), the C=O (carbonyl) stretch, C-F bond vibrations, and C-H and C=C vibrations of the aromatic rings rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λ_max_) are characteristic of the biphenyl chromophore.

These methods, when used in combination, provide unambiguous evidence for the structure of synthesized this compound and are standard practice in its preparation and use in further research marquette.edu.

Advanced Synthetic Methodologies for 4 Fluoro 2 Phenylbenzoic Acid and Its Precursors

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental to the construction of the biaryl scaffold inherent to 4-fluoro-2-phenylbenzoic acid. These methods offer efficient and selective pathways for the formation of carbon-carbon bonds.

The Ullmann reaction, a classic copper-catalyzed method, is instrumental in synthesizing N-phenyl-substituted benzoic acids, which are key precursors to a variety of complex molecules. byjus.comwikipedia.org Traditionally, this reaction involves the coupling of an aryl halide with a nucleophile, such as an amine, in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgwikipedia.org For instance, the synthesis of 4-fluoro-2-(phenylamino)benzoic acid, a derivative of the target compound, is achieved through the Ullmann condensation of 2-bromo-4-fluorobenzoic acid and aniline, utilizing a copper catalyst at 403 K. nih.gov

The "classic" Ullmann reaction facilitates the synthesis of symmetric biaryls through copper-catalyzed coupling of two aryl halide molecules. byjus.comorganic-chemistry.org In contrast, "Ullmann-type" reactions encompass copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. byjus.comwikipedia.org While effective, traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently exceeding 200°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. byjus.comwikipedia.org Modern advancements have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.org

| Reaction Type | Key Features | Typical Conditions | Example Precursor Synthesis |

|---|---|---|---|

| Classic Ullmann Reaction | Synthesis of symmetric biaryls from aryl halides. byjus.comorganic-chemistry.org | Copper catalyst, high temperatures (>200°C). byjus.com | Formation of a biphenyl (B1667301) system from two molecules of an aryl halide. |

| Ullmann-Type Reaction (Condensation) | Copper-catalyzed nucleophilic aromatic substitution (e.g., C-N bond formation). byjus.comwikipedia.org | Copper catalyst, polar solvents, high temperatures. wikipedia.org | Synthesis of 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline. nih.gov |

Palladium-catalyzed direct ortho-arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds like this compound. nih.gov This approach involves the direct functionalization of a C-H bond at the ortho position of a directing group, such as the carboxylic acid moiety in benzoic acid derivatives. acs.orgacs.org

The regioselective ortho-arylation of benzoic acids with aryl halides or pseudohalides offers a direct route to 2-arylbenzoic acids. acs.orgacs.org The carboxylic acid group directs the palladium catalyst to the ortho C-H bond, facilitating a selective coupling reaction. acs.org This strategy avoids the need for pre-functionalization of the benzoic acid substrate at the ortho position. acs.org The reaction is applicable to a wide range of benzoic acids and aryl halides, including those with both electron-donating and electron-withdrawing groups. nih.gov Ruthenium catalysts have also been shown to effectively mediate the ortho-C-H arylation of benzoic acids with aryl bromides and chlorides. researchgate.netresearchgate.net

The efficiency and mildness of palladium-catalyzed ortho-arylation are highly dependent on the catalytic system, particularly the choice of ligand and solvent. acs.orgacs.org The use of specific ligands can accelerate the C-H activation process and improve the catalyst's lifetime. acs.orgacs.org For instance, an Ac-Ile-OH-supported palladium catalyst has been successfully employed for the ambient-temperature ortho C-H arylation of electron-deficient benzoic acids with aryl iodides. acs.orgacs.org The choice of solvent is also critical; for example, hexafluoroisopropanol (HFIP) has been shown to be crucial for achieving mild C-H arylation. acs.orgacs.org The development of these advanced catalytic systems has enabled the ortho-arylation of even unactivated benzoic acids in moderate to excellent yields under gentle conditions. acs.orgacs.org

| Catalyst System | Ligand | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Ac-Ile-OH | HFIP | Enables ambient-temperature ortho C-H arylation of electron-deficient benzoic acids. | acs.orgacs.org |

| [(p-cym)RuCl₂]₂ | PEt₃·HBF₄ | NMP | Efficiently mediates ortho-C-H arylation of benzoic acids with aryl bromides. | researchgate.net |

| [(p-cym)RuCl₂]₂ | dl-pipecolinic acid | NMP | Enables ortho-C-H arylation with aryl chlorides. | researchgate.net |

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This versatile reaction is carried out under mild conditions and has found broad application in the synthesis of complex molecules, including the preparation of precursors for bicyclic heterocycles. wikipedia.orgnih.gov For instance, the Sonogashira alkynylation of methyl 2-iodobenzoate (B1229623) with terminal acetylenes yields methyl 2-(alk-1-yn-1-yl)benzoates, which can then be cyclized to form various heterocyclic systems. researchgate.net The reaction's tolerance of various functional groups makes it a valuable tool in multistep synthetic sequences. researchgate.net

Palladium-Catalyzed Direct Ortho-Arylation Strategies

Photoredox Catalysis and Decarboxylative Routes

Recent advancements in synthetic methodology have seen the rise of photoredox catalysis and decarboxylative strategies as powerful tools for forming carbon-carbon bonds under mild and environmentally benign conditions. ijpsjournal.com

Visible-light photoredox catalysis offers an efficient and selective approach for various bond formations. ijpsjournal.com In the context of 2-arylbenzoic acids, a metal-free dehydrogenative lactonization has been developed using the photocatalyst [Acr+-Mes] in combination with (NH4)2S2O8 as a terminal oxidant. researchgate.net This method provides an economical and green route to benzo-3,4-coumarins, which are derivatives of 2-arylbenzoic acids. researchgate.net Mechanistic studies suggest that this transformation likely proceeds through a homolytic aromatic substitution pathway. acs.org

Decarboxylative cross-coupling reactions have gained attention as an alternative to traditional methods that rely on organometallic reagents. nih.gov These reactions utilize carboxylic acids as readily available and stable starting materials, with carbon dioxide as the only byproduct. nih.gov Decarboxylative C-H arylation of benzoic acids under radical conditions has been developed, demonstrating that aroic acids can serve as radical precursors for C-C bond formation. This approach is particularly useful for a class of aroic acids that are not amenable to mixed Pd/Cu or Ag catalytic decarboxylative arylations.

Visible Light Irradiation of Silver Carboxylate Precursors

A promising and contemporary approach for the synthesis of biaryl compounds involves the visible-light-induced decarboxylative coupling of carboxylic acid derivatives. dlut.edu.cn This strategy leverages the abundance and low cost of carboxylic acids as starting materials. dlut.edu.cn While a specific protocol for the direct synthesis of this compound via visible light irradiation of its silver carboxylate precursor is not extensively detailed in the reviewed literature, the general principles of this methodology are well-established and applicable.

The process typically involves the formation of a silver carboxylate salt from the corresponding carboxylic acid. This precursor, upon irradiation with visible light in the presence of a photocatalyst, can undergo decarboxylation to generate an aryl radical. This highly reactive intermediate can then participate in cross-coupling reactions to form the desired biaryl structure. Silver-catalyzed decarboxylative reactions, often employing an oxidant like potassium persulfate (K₂S₂O₈), have been shown to be effective for various aliphatic carboxylic acids, proceeding under mild conditions. nih.gov Although aromatic acids have been noted as being unreactive in some silver-catalyzed allylation reactions, the principles of photoredox catalysis suggest that with the right photocatalyst and reaction conditions, the decarboxylative arylation of a silver salt of a fluorinated benzoic acid precursor could be a viable synthetic route. nih.govorganic-chemistry.org

The general reaction mechanism for such a transformation would likely involve the following key steps:

Formation of the silver carboxylate of a suitable precursor acid.

Excitation of a photocatalyst by visible light.

Single-Electron Transfer (SET) from the carboxylate to the excited photocatalyst, leading to a carboxyl radical.

Rapid decarboxylation of the carboxyl radical to form an aryl radical.

Cross-coupling of the aryl radical with a suitable partner to yield the biaryl product.

This method represents a greener and more atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials and harsh reaction conditions. dlut.edu.cnresearchgate.net

Mechanistic Investigations of Single-Electron Transfer (SET) Processes

The mechanism of metal-catalyzed decarboxylation reactions of aryl carboxylic acids has been a subject of detailed investigation, with computational studies providing significant insights. rsc.org For silver-catalyzed decarboxylations, the reaction is believed to initiate with the formation of a silver carboxylate complex. rsc.org A key step in the subsequent transformation is the ejection of carbon dioxide from this complex, a process that is influenced by the electronic and steric nature of the substituents on the aromatic ring. rsc.org

The process of decarboxylation is often facilitated by a Single-Electron Transfer (SET) event. In visible-light photoredox catalysis, the excited state of a photocatalyst can act as a potent oxidant to facilitate the SET from the carboxylate, leading to the formation of a carboxyl radical which then loses CO₂. rsc.org The resulting aryl radical is a key intermediate in the formation of the new carbon-carbon bond.

Computational and experimental studies on related decarboxylative cross-coupling reactions have helped to elucidate the intricate balance of factors that govern the efficiency and selectivity of these transformations. researchgate.net Understanding these mechanistic details is crucial for the rational design of improved catalytic systems for the synthesis of biaryl compounds.

Functional Group Interconversion for Synthesis of Derivatives

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Conversion to Acyl Chlorides, Aldehydes, and Anhydrides

Acyl Chlorides: The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, as acyl chlorides are highly reactive intermediates. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemicalbook.com The reaction of this compound with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), would yield 4-Fluoro-2-phenylbenzoyl chloride. researchgate.netresearchgate.net Similarly, treatment with oxalyl chloride in a solvent like dichloromethane (B109758) is also an effective method. chemicalbook.com The progress of this reaction can be monitored by the disappearance of the carboxylic acid starting material, for instance by thin-layer chromatography (TLC). researchgate.net

Aldehydes: The reduction of a carboxylic acid to an aldehyde requires careful selection of the reducing agent to avoid over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for the partial reduction of carboxylic acid derivatives, such as esters, to aldehydes at low temperatures (e.g., -78 °C). adichemistry.comchemistrysteps.com While DIBAL-H can reduce carboxylic acids directly to alcohols at higher temperatures, its use at low temperatures with careful stoichiometric control can favor the formation of the aldehyde. stackexchange.comwikipedia.org For the synthesis of 4-Fluoro-2-phenylbenzaldehyde, a two-step process involving the conversion of the carboxylic acid to its corresponding acyl chloride or ester, followed by reduction with a suitable hydride reagent like DIBAL-H, would be a standard approach. chemistrysteps.com

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration. This can be achieved by reacting the carboxylic acid with a dehydrating agent or by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. researchgate.net For instance, 4-Fluoro-2-phenylbenzoic anhydride (B1165640) could be synthesized by treating 4-Fluoro-2-phenylbenzoyl chloride with this compound in the presence of a base like pyridine. orgsyn.org Aromatic carboxylic anhydrides can also be formed using reagents like acetic anhydride in the presence of a catalytic amount of acid. orgsyn.org

| Derivative | Reagent(s) | Typical Conditions |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reflux in neat SOCl₂ or reaction with (COCl)₂ in DCM at room temperature. commonorganicchemistry.com |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Typically on an ester derivative at low temperature (-78 °C). chemistrysteps.com |

| Anhydride | Acyl chloride and corresponding carboxylic acid with base | Reaction in the presence of a base like pyridine. orgsyn.org |

Purification and Crystallization Techniques for Research-Grade Samples

The purification of this compound to obtain research-grade samples with high purity is crucial for its characterization and subsequent use in various applications. Standard purification techniques for solid organic compounds include column chromatography and recrystallization.

For compounds of similar structure, such as 4-Fluoro-2-(phenylamino)benzoic acid, purification has been successfully achieved using column chromatography. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase.

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. For substituted benzoic acids, common solvents for recrystallization include toluene (B28343) and aqueous isopropyl alcohol. acs.org The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. acs.org The purity of the recrystallized material can be assessed by its melting point and spectroscopic methods.

The growth of single crystals suitable for X-ray diffraction analysis is often a goal for the unambiguous determination of the molecular structure. This can be achieved by slow evaporation of a solution of the purified compound in a suitable solvent. For example, single crystals of 4-Fluoro-2-(phenylamino)benzoic acid were obtained by the slow evaporation of an acetone (B3395972) solution. nih.gov The selection of the solvent and the rate of evaporation are key factors in obtaining high-quality single crystals. rsc.org

| Technique | Description | Key Considerations |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Choice of stationary and mobile phases. |

| Recrystallization | Purification based on differences in solubility. | Selection of an appropriate solvent system. |

| Single Crystal Growth | Formation of highly ordered crystalline structures. | Slow evaporation of a dilute solution in a suitable solvent. |

Chemical Reactivity and Mechanistic Transformations of 4 Fluoro 2 Phenylbenzoic Acid

Substitution Reactions at the Fluorine Position

The fluorine atom in 4-Fluoro-2-phenylbenzoic acid, and in fluoroarenes in general, can be displaced through nucleophilic aromatic substitution (SNAr). Contrary to the trend observed in aliphatic systems where fluoride (B91410) is a poor leaving group, in aromatic systems, it can be an effective leaving group, particularly when the ring is activated by electron-withdrawing groups. The high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

The mechanism of SNAr reactions involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com The presence of the carboxylic acid group, an electron-withdrawing group, in the para position relative to the fluorine atom in this compound would be expected to facilitate this reaction by stabilizing the negative charge of the Meisenheimer complex.

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of a fluoro-aromatic compound with an amine can proceed to yield the corresponding N-arylated product. youtube.com While specific studies on this compound are not abundant, the principles of SNAr suggest its reactivity with various nucleophiles under appropriate conditions.

| Substrate Analogue | Nucleophile | General Product | Key Factors Influencing Reactivity |

|---|---|---|---|

| 4-Fluoronitrobenzene | Amines | N-(4-nitrophenyl)amine derivative | Strong electron-withdrawing nitro group activates the ring for nucleophilic attack. researchgate.net |

| Pentafluorobiphenyl | N-, O-, S-nucleophiles | Para-substituted tetrafluorobiphenyl | High degree of fluorination enhances electrophilicity of the ring. nih.gov |

Oxidation and Reduction Reactions

The functional groups of this compound are susceptible to both oxidation and reduction. The phenyl substituent can be considered an alkylbenzene analogue, and under strong oxidizing conditions, the benzylic position is prone to oxidation. However, in this specific molecule, the phenyl group is directly attached to the benzoic acid ring, making the entire biphenyl (B1667301) system relatively stable to oxidation. More commonly, the carboxylic acid group can undergo reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgresearchgate.net In the case of this compound, this would result in the formation of (4-fluoro-[1,1'-biphenyl]-2-yl)methanol. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org

Conversely, oxidation of the molecule would likely require harsh conditions and could potentially lead to degradation of the aromatic rings. However, if a methyl group were present on the phenyl ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). libretexts.orgmasterorganicchemistry.commetu.edu.tryoutube.comresearchgate.net

| Reaction Type | Reagent | Functional Group Transformation | Product from this compound |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH4) | Carboxylic acid to primary alcohol | (4-fluoro-[1,1'-biphenyl]-2-yl)methanol |

| Oxidation (of an analogue) | Potassium permanganate (KMnO4) | Benzylic methyl group to carboxylic acid | Not directly applicable, but would oxidize a methyl substituent on the phenyl ring. |

Decarboxylative Processes in Organic Synthesis

The carboxylic acid moiety of this compound can be removed through decarboxylation, a process that can be synthetically useful for the introduction of other functional groups in its place.

Halodecarboxylation is a reaction where a carboxylic acid is converted to an aryl halide. Recent advancements have led to the development of methods for the decarboxylative fluorination of (hetero)aryl carboxylic acids. nih.govosti.govorganic-chemistry.orgacs.orgbohrium.com These reactions often employ copper catalysts and proceed under relatively mild conditions, such as exposure to LED light. nih.govosti.govorganic-chemistry.orgacs.org This provides a direct route to convert a carboxylic acid group to a fluorine atom. For this compound, this would lead to the formation of a difluorobiphenyl derivative. The general strategy involves the generation of an aryl radical intermediate, which is then trapped by a halogen source. nih.govosti.govacs.org

The mechanism of many modern decarboxylative halogenations involves the formation of an aryl radical. nih.govosti.govacs.org In copper-catalyzed systems, a ligand-to-metal charge transfer (LMCT) can initiate the process. nih.govosti.govorganic-chemistry.orgacs.orgbohrium.com The resulting aryl radical can then undergo one of two main pathways: atom transfer from a halogenating agent or capture by a metal species followed by reductive elimination to form the new carbon-halogen bond. nih.govosti.govacs.org This dual reactivity of the aryl radical intermediate allows for a unified approach to access a variety of aryl halides from a common carboxylic acid precursor. nih.govosti.govorganic-chemistry.orgacs.orgbohrium.com

| Catalyst/Reagent System | Reaction Conditions | Proposed Intermediate | General Product |

|---|---|---|---|

| Copper salt, oxidant, electrophilic fluorine source | 365 nm LED light | Aryl radical | Aryl fluoride nih.govosti.govorganic-chemistry.orgacs.orgbohrium.comresearchgate.netlqdtu.edu.vnrsc.orgfuture4200.comnih.gov |

Electrophilic Aromatic Substitution Enhancements due to Fluorine

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring system is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating group and a meta-director. The fluorine atom is also deactivating but is an ortho-, para-director. The phenyl group is an activating group and an ortho-, para-director.

The fluorine atom, despite being highly electronegative and deactivating the ring towards electrophilic attack through a strong inductive effect, can also donate electron density through resonance. This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the fluorine are the 3- and 1- positions, respectively. However, the 1-position is already substituted.

The phenyl group at the 2-position will direct incoming electrophiles to its ortho and para positions on the benzoic acid ring, which are the 3- and 6-positions, and the 4-position, respectively. The carboxylic acid at the 1-position will direct incoming electrophiles to the meta positions, which are the 3- and 5-positions.

The interplay of these directing effects will determine the final position of substitution. The position most activated and least sterically hindered will be the most likely site of electrophilic attack. For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be expected to substitute at the position most favored by the combination of these electronic and steric factors. dntb.gov.uamasterorganicchemistry.comyoutube.com

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -COOH | Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

| -C6H5 | Activating | Ortho, Para |

Functionalization of Carbon-Fluorine Bonds in Analogues

The carbon-fluorine bond is generally strong and unreactive. However, under specific catalytic conditions, it can be activated and functionalized. This is particularly relevant for analogues of this compound, such as polyfluorinated biaryls.

Transition metal catalysis, particularly with palladium, nickel, and rhodium, has been employed for the activation of C-F bonds, enabling cross-coupling reactions. mdpi.comrsc.orgrsc.org For instance, a palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones has been reported, which proceeds via C-F bond activation. rsc.org Photocatalysis has also emerged as a powerful tool for the dual functionalization of C-F and C-H bonds, providing a route to multifluorinated biaryls. nih.gov

These methods allow for the transformation of a C-F bond into C-C, C-N, or other bonds, significantly expanding the synthetic utility of fluorinated aromatic compounds. In the context of analogues of this compound, such methodologies could be used to further modify the fluorinated ring, introducing additional complexity and functionality.

| Method | Catalyst/Conditions | Transformation | Example Application |

|---|---|---|---|

| Palladium-catalyzed cross-coupling | Pd catalyst, N-tosylhydrazone | C-F to C-C bond formation | Synthesis of complex biaryls rsc.org |

| Photocatalysis | Photocatalyst, light | Dual C-F and C-H functionalization | Access to multifluorinated biaryls nih.gov |

| Transition metal-free cross-coupling | Lithium ions, amine nucleophile | C-F to C-N bond formation | Synthesis of aromatic amines mdpi.com |

Catalytic Strategies for C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the transformation of C-F bonds in fluoro-aromatics like this compound is a highly sought-after process for synthesizing complex molecules. Catalytic strategies, primarily involving transition metals, have been developed to functionalize this inert bond.

Transition metal complexes, particularly those of nickel and palladium, are widely used for C-F bond activation. These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. For instance, nickel(0) complexes can mediate the cross-coupling of fluoro-aromatics with various reagents. Mechanistically, the process typically begins with the coordination of the fluoroaromatic compound to the Ni(0) catalyst, followed by oxidative addition to form a Ni(II) intermediate. This intermediate can then undergo further reactions, such as transmetalation with an organometallic reagent (e.g., Grignard or organozinc reagents) and subsequent reductive elimination to form a new carbon-carbon bond.

Palladium-catalyzed reactions represent another cornerstone of C-F bond activation. For electron-deficient aryl fluorides, palladium catalysts can facilitate cross-coupling with partners like N-tosylhydrazones. The proposed mechanism for this type of reaction involves the activation of the C-F bond and the migratory insertion of a palladium carbene as key steps. Additionally, palladium-catalyzed borylation reactions, promoted by bases such as lithium bis(trimethylsilyl)amide (LiHMDS), provide an efficient route to convert aryl fluorides into valuable aryl boronate esters.

The general scheme for these catalytic activations hinges on the ability of the metal catalyst to cleave the strong C-F bond and generate a reactive organometallic intermediate that can be functionalized. The choice of metal, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity.

Metal-Free Chemoselective Transformations of Carboxylic Acids

While metal catalysts are dominant in C-F activation, recent advancements have focused on metal-free transformations, particularly for other functional groups within the molecule, such as the carboxylic acid. These methods offer advantages in terms of cost, toxicity, and environmental impact.

Bisphosphorylation and Deoxyphosphorylation Studies

Recent research has established metal-free, mild methods for the chemoselective bisphosphorylation of carboxylic acids. This transformation converts the carboxylic acid moiety into a P-C-O-P motif. The reaction typically proceeds by treating the carboxylic acid with a phosphite, such as diethyl phosphonate, in the presence of an activating agent.

This strategy has been successfully applied to a wide range of benzoic acids, including those with electron-withdrawing groups and significant steric hindrance. For example, benzoic acids featuring groups like 4-nitro or 4-trifluoromethyl, which are electronically similar to the 4-fluoro substituent in this compound, undergo bisphosphorylation in high yields. Furthermore, substrates with steric bulk, such as 2-phenylbenzoic acid, which is structurally analogous to the target molecule, also react efficiently. This suggests that this compound would be a viable substrate for this transformation.

The table below summarizes the yields of bisphosphorylation for various benzoic acid derivatives that serve as analogs for this compound, demonstrating the expected reactivity.

| Substrate | Product | Yield (%) |

| 4-(Trifluoromethyl)benzoic acid | 1-(Bis(diethoxyphosphoryl)methyl)-4-(trifluoromethyl)benzene | 85 |

| 4-Nitrobenzoic acid | 1-(Bis(diethoxyphosphoryl)methyl)-4-nitrobenzene | 82 |

| 2-Phenylbenzoic acid | 2-(Bis(diethoxyphosphoryl)methyl)-1,1'-biphenyl | 87 |

| 4-Phenylbenzoic acid | 4-(Bis(diethoxyphosphoryl)methyl)-1,1'-biphenyl | 74 |

This table is generated based on data from analogous compounds reported in existing literature to illustrate the potential reactivity of this compound.

Derivatization and Structural Modification for Enhanced Research Utility

Synthesis of Hydrazide Hydrazones of Fluorobenzoic Acid Derivatives

The derivatization of fluorobenzoic acids into hydrazide hydrazones is a significant area of research, primarily driven by the diverse biological activities exhibited by this class of compounds. The general synthetic pathway commences with the conversion of the parent carboxylic acid, such as 4-Fluoro-2-phenylbenzoic acid, into its corresponding methyl or ethyl ester. This esterification is typically achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.

The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent, to produce the key intermediate, 4-fluoro-2-phenylbenzohydrazide. This hydrazide is a stable compound that serves as the direct precursor to the target hydrazide hydrazones.

The final step involves the condensation of the benzohydrazide with a variety of substituted aromatic or heteroaromatic aldehydes. This reaction, often catalyzed by a few drops of glacial acetic acid in a refluxing alcoholic medium, yields the desired N'-[substituted-benzylidene]-4-fluoro-2-phenylbenzohydrazide derivatives. nih.govnih.gov A series of these compounds derived from 4-fluorobenzoic acid have been synthesized and evaluated for their potential as antimicrobial and antituberculosis agents. researchgate.netresearchgate.net The structural diversity introduced by the aldehyde component allows for the modulation of the compound's biological activity. mdpi.comnih.gov

The synthesis process is outlined in the table below:

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1. Esterification | Carboxylic Acid → Ester | Methanol/Ethanol, catalytic H₂SO₄, reflux |

| 2. Hydrazinolysis | Ester → Hydrazide | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, reflux |

| 3. Condensation | Hydrazide + Aldehyde → Hydrazide Hydrazone | Substituted Aldehyde, Ethanol, catalytic Acetic Acid, reflux |

Incorporation of the this compound Scaffold into Complex Molecules

The this compound framework is a valuable building block for constructing larger, more complex molecular architectures. Its biphenyl (B1667301) structure offers a rigid yet conformationally flexible core, while the carboxylic acid and fluoro substituents provide sites for further functionalization. This allows for its incorporation into molecules designed for a wide array of research purposes.

The versatility of the fluorophenylbenzoic acid scaffold is demonstrated by its integration with various functional groups and heterocyclic systems.

Piperidine Substituents: The piperidine ring is a common motif in pharmacologically active compounds. While direct synthesis examples starting from this compound are not prevalent, related structures like 2-(4-fluoro-2-methyl-phenyl)-4-oxo-piperidine-1-carboxylic acid benzyl ester illustrate how a fluorophenyl moiety can be incorporated into a piperidine system. Such syntheses often involve multi-step sequences, including coupling reactions and cyclizations, to construct the final heterocyclic product.

Pyrrolidinylsulfonyl Substituents: The pyrrolidinylsulfonyl group is another functionality used to modulate the physicochemical properties of a lead compound. Derivatives such as 4-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid have been synthesized. The preparation of these molecules typically involves a key cross-coupling reaction, like the Suzuki coupling, to form the biphenyl C-C bond between a boronic acid derivative and a halogenated arene, each carrying the other necessary substituents (e.g., the pyrrolidinylsulfonyl group and the carboxylic acid precursor).

Trifluoromethyl Substituents: The trifluoromethyl (CF₃) group is widely used in medicinal chemistry to enhance metabolic stability and binding affinity. beilstein-journals.org The synthesis of molecules incorporating both a trifluoromethyl group and a fluorophenylbenzoic acid scaffold, such as 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, often begins with precursors already containing the CF₃ group. smolecule.com For instance, 3-trifluoromethylphenylsulfonyl chloride can be coupled with an aminobenzoic acid derivative to build the final complex molecule. smolecule.com

Methylsulfonylamino Substituents: The methylsulfonylamino (-NHSO₂CH₃) group can be introduced onto the aromatic scaffold through a standard synthetic sequence. This typically involves the reduction of a nitro-substituted precursor to an aniline derivative, followed by sulfonylation. The resulting amine is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to yield the desired methylsulfonylamino-substituted compound. This functionalization can be performed on an appropriate intermediate prior to the final construction of the this compound structure.

Design and Synthesis of Bicyclic Heterocycles (e.g., Phthalides, Isocoumarins)

The ortho-phenylbenzoic acid structure is an ideal precursor for the synthesis of fused bicyclic heterocycles like phthalides and isocoumarins, which are prevalent in natural products and possess interesting biological activities.

Phthalides: Phthalides, or isobenzofuranones, can be synthesized from 2-arylbenzoic acids through various cyclization strategies. One common approach involves the conversion of the benzoic acid into a 2-acyl or 2-formyl derivative. For example, catalytic asymmetric arylation of a 2-formylbenzoate can lead to the formation of 3-aryl phthalides following a lactonization event. rsc.org Applying this to this compound would result in the formation of 6-fluoro-3-phenylphthalide derivatives. Wittig rearrangement of 2-benzyloxy-N-butylbenzamides also provides a route to 3-arylphthalides. nih.gov

Isocoumarins: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for isocoumarin synthesis directly from benzoic acids. nih.govbeilstein-journals.org Rhodium(III)-catalyzed C-H activation and annulation of benzoic acids with partners like cyclic diazo-1,3-diketones or alkynes provides a direct route to the isocoumarin core. nih.govacs.orgorganic-chemistry.org This strategy allows for the regioselective functionalization of the ortho C-H bond of the benzoic acid, followed by cyclization to form the lactone ring. Applying such a method to this compound would enable the construction of various substituted 7-fluoro-3-phenyl-isocoumarins.

Synthesis of Acyl Fluorides from Carboxylic Acids

Acyl fluorides are valuable synthetic intermediates, offering a unique balance of stability and reactivity that makes them superior to other acyl halides in many applications, including peptide synthesis. The direct conversion of carboxylic acids, such as this compound, into their corresponding acyl fluorides is a key transformation. Several modern deoxyfluorinating reagents have been developed for this purpose. organic-chemistry.org

These reactions typically proceed under mild conditions and show broad functional group tolerance. The resulting 4-fluoro-2-phenylbenzoyl fluoride (B91410) can then be used in subsequent acylation reactions with fewer side-reactions and minimal racemization if chiral centers are present. nih.gov

A comparison of common deoxyfluorinating reagents is presented below:

| Reagent | Common Name/Abbreviation | Key Features | Reference |

|---|---|---|---|

| 3,3-Difluoro-1,2-diphenylcyclopropene | CpFluor | Bench-stable solid; reaction proceeds under neutral conditions. | acs.orgorganic-chemistry.org |

| Pentafluoropyridine | PFP | Inexpensive, commercially available liquid; enables one-pot amidation. | acs.org |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | Easy-to-handle solid; can be used in sub-stoichiometric amounts. | nih.govbeilstein-journals.org |

| Tetramethylammonium trifluoromethylthiolate | (Me₄N)SCF₃ | Bench-stable solid; base- and additive-free method. | nih.gov |

Novel Ligand Design and Synthesis for Metal Complexes

The structural features of this compound make it an attractive candidate for use as a ligand in coordination chemistry. Aromatic carboxylic acids, particularly those with biphenyl backbones, are widely employed as organic linkers for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org

The fluorine substituent can further influence the properties of the resulting complex by:

Modifying the electronic properties of the ligand through its electron-withdrawing nature.

Participating in non-covalent interactions, such as hydrogen bonding or C-F···π interactions, which can stabilize the crystal packing of the coordination polymer.

Altering the lipophilicity and solubility of the complex.

The synthesis of metal complexes with this compound would typically involve reacting the deprotonated ligand (carboxylate) with a suitable metal salt under solvothermal or hydrothermal conditions. The incorporation of ancillary ligands, such as bipyridines or phenanthrolines, can lead to the formation of mixed-ligand complexes with diverse structures and properties. rsc.org These novel complexes could be investigated for applications in catalysis, gas storage, or as luminescent materials.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict a wide range of molecular properties. DFT calculations for a molecule like 4-Fluoro-2-phenylbenzoic acid would provide deep mechanistic insights into its chemical behavior.

Researchers employ DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths and angles.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Analyze the Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and distribution of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor.

Map the Molecular Electrostatic Potential (MEP): An MEP surface reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and the fluorine atom, with positive potential around the carboxylic hydrogen.

DFT studies on similar aromatic carboxylic acids have successfully elucidated reaction mechanisms, substituent effects, and electronic properties. Applying these methods to this compound would similarly clarify its reactivity and electronic character.

Prediction and Calculation of pKa Values

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a given solvent. Computational methods offer a reliable way to predict pKa values, which is particularly useful when experimental data is unavailable.

The prediction of pKa is typically based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. Common computational approaches include:

Thermodynamic Cycles: These cycles break down the deprotonation process into steps that can be calculated more easily, such as the gas-phase acidity and the solvation energies of the acid and its conjugate base.

Solvation Models: Accurate pKa prediction heavily relies on modeling the solvent. Implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit models that include individual solvent molecules are used in conjunction with quantum mechanical calculations (like DFT) to account for solvation effects.

For this compound, the pKa would be influenced by the electron-withdrawing inductive effect of the fluorine atom and the steric and electronic effects of the phenyl group at the ortho position. While an experimentally determined pKa is not readily cited, computational models could provide a robust estimate by comparing it to known values of similar compounds.

Table 1: Comparison of Experimental pKa Values for Related Benzoic Acids This table provides context by showing experimental pKa values for structurally similar compounds to illustrate substituent effects.

| Compound Name | pKa Value (in water) |

| Benzoic acid | 4.20 |

| 2-Fluorobenzoic acid | 3.27 |

| 4-Fluorobenzoic acid | 4.14 |

| Biphenyl-4-carboxylic acid | 4.55 |

Data sourced from publicly available chemical databases.

Analysis of Intermolecular Interactions in Crystal Packing

While a specific crystal structure for this compound is not available in the surveyed literature, the analysis of its potential intermolecular interactions is crucial for predicting its solid-state properties. Based on its functional groups, the crystal packing would be dominated by strong hydrogen bonds and weaker non-covalent interactions.

The carboxylic acid group is a powerful hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids almost universally form strong intermolecular O-H…O hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of hydrogen bonds, creating a stable eight-membered ring. This interaction is typically the most significant force governing the crystal packing of benzoic acid derivatives.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by two rotational degrees of freedom:

The torsion angle of the carboxylic acid group relative to its attached phenyl ring.

The torsion angle between the two phenyl rings (the biphenyl (B1667301) linkage).

Computational studies, such as a Potential Energy Surface (PES) scan, can map the energy landscape associated with these rotations.

Carboxylic Acid Conformation: The -COOH group can adopt different orientations. Intramolecular interactions, such as potential hydrogen bonding between the carboxylic proton and the fluorine atom, or steric hindrance from the adjacent phenyl group, would influence the preferred conformation.

Biological Activity and Medicinal Chemistry Research

Anti-inflammatory Properties and Mechanisms of Action

As a member of the anthranilic acid derivatives class, the anti-inflammatory mechanism of 4-Fluoro-2-phenylbenzoic acid is closely related to that of other non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for this class of compounds involves the inhibition of cyclooxygenase (COX) enzymes. ijper.orgsciepub.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. drugbank.com By blocking the action of COX enzymes, anthranilic acid derivatives effectively reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response. drugbank.com

Research into novel anthranilic acid derivatives continues to explore their potential to selectively inhibit COX-2 over COX-1. ijper.org This selectivity is a desirable trait in anti-inflammatory drugs as COX-1 has protective functions in the gastrointestinal tract, and its inhibition is associated with common NSAID side effects. ijper.org Studies on new derivatives have shown significant decreases in inflammatory markers such as interleukin (IL)-1β, IL-6, and prostaglandin (B15479496) E2 (PGE2) in animal models of arthritis. ijper.org

This compound belongs to the anthranilic acid derivatives, a well-established and crucial subset of NSAIDs. sciepub.comnih.gov This class of compounds is recognized for its analgesic, anti-inflammatory, and antipyretic properties. sciepub.com Molecules within this family are widely used to manage pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis. nih.gov

The therapeutic potential of anthranilic acid derivatives has led to their development as alternatives to other anti-inflammatory agents. nih.gov The chemical scaffold of anthranilic acid is considered a versatile and economical precursor for the synthesis of numerous drugs, including the "fenamates," which are used for their anti-inflammatory and analgesic effects. sciepub.comekb.eg Ongoing research focuses on synthesizing novel hybrid molecules based on the anthranilic acid structure to develop drug candidates with improved efficacy and safety profiles. nih.gov

| Compound | COX-2 Selectivity Index |

|---|---|

| Mefenamic Acid (Reference) | - |

| JS-3 (Derivative) | 5.56 |

| JS-4 (Derivative) | 13.70 |

Enzyme Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin and hair. nih.gov The inhibition of this enzyme is a major strategy for controlling melanin production in cosmetic and pharmaceutical applications. mdpi.com While specific studies on this compound's effect on tyrosinase were not identified in the reviewed literature, research on related benzoic acid compounds provides insight into the potential activity of this chemical class.

For instance, studies have shown that compounds like 4-vinylbenzoic acid can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The inhibition by such compounds has been characterized as reversible and of a mixed type. nih.gov Furthermore, the inclusion of a fluorine atom in a phenyl ring, such as the 4-fluorobenzyl moiety, has been suggested to be effective for interaction with the active site of tyrosinase. mdpi.com Carboxylic acids as a group are known to inhibit tyrosinase activity through various mechanisms, including direct inhibition and acidification of the microenvironment. mdpi.com

| Compound | Target Activity | IC₅₀ Value |

|---|---|---|

| 4-vinylbenzoic acid | Monophenolase | 3.0 mM |

| 4-vinylbenzoic acid | Diphenolase | 0.33 mM |

Antimicrobial Activity Investigations

The potential of benzoic acid derivatives as antimicrobial agents has been a subject of scientific inquiry. ijpbp.comijpbp.com Phenolic acids, a broader category that includes benzoic acid structures, are thought to be largely responsible for the antimicrobial properties of many plants and plant-derived products. ijpbp.com Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ijpbp.commdpi.com

While numerous anthranilic acid analogs have been investigated for antimicrobial activity, specific data on this compound is not detailed in the available research. ekb.eg Studies on similar compounds, such as 4-hydroxybenzoic acid, have shown notable antimicrobial effects against a range of microorganisms. ijpbp.comijpbp.com The mechanism of action for phenolic acids can involve altering the bacterial surface properties, including hydrophobicity and polarity. mdpi.com

| Parameter | Value Range |

|---|---|

| Inhibition Zone | 9.00 - 16.00 mm |

| Minimum Inhibitory Concentration (MIC) | 36.00 - 72.00 mg/ml |

Anticancer Research Applications

The anthranilic acid scaffold has been explored for its potential in developing novel anticancer agents. ekb.eg Derivatives have been investigated for their ability to act as P-glycoprotein inhibitors, which could help in controlling drug resistance in cancer cells. nih.gov

However, the current body of research does not provide specific studies detailing the application or efficacy of this compound in anticancer research. While structurally related molecules, such as quinazoline-4-carboxylic acid derivatives, have been designed and evaluated as potential kinase inhibitors for cancer therapy, direct research linking this compound to anticancer applications is not presently available. researchgate.net

G Protein-Coupled Receptor (GPCR) Agonistic Activity

While direct agonistic activity of this compound on GPCRs is not extensively documented in publicly available research, its core structure is a key component in the synthesis of potent GPCR antagonists. Specifically, it serves as a crucial intermediate in the development of antagonists for the vasopressin receptors, which are members of the GPCR family. For instance, derivatives of this compound have been utilized in the creation of vasopressin V2 receptor antagonists. nih.gov These antagonists are of significant therapeutic interest for conditions such as hyponatremia and polycystic kidney disease. biorxiv.org

The biphenylcarboxylic acid moiety is a recognized pharmacophore for a variety of GPCRs, suggesting that while the parent compound may not be a potent agonist, its structural framework is amenable to modifications that can induce high-affinity binding and modulation of receptor activity. The development of both peptide and non-peptide antagonists for vasopressin receptors underscores the importance of this structural class in targeting GPCRs. nih.govnih.govresearchgate.net

Halogen Bonding Interactions with Proteins

The fluorine atom at the 4-position of the benzoic acid ring introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-protein binding. A halogen bond occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a protein, such as a backbone carbonyl oxygen or the side chain of certain amino acids. nih.govbiorxiv.org

Table 1: Potential Halogen Bond Acceptors in Proteins for a Fluorine Atom

| Acceptor Atom/Group | Amino Acid Residues | Type of Interaction |

| Oxygen | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, Backbone C=O | Halogen Bond / Electrostatic |

| Nitrogen | His, Lys, Arg, Trp, Backbone N-H | Halogen Bond / Electrostatic |

| Sulfur | Met, Cys | Halogen Bond / Electrostatic |

| Aromatic Rings | Phe, Tyr, Trp, His | π-system Interaction |

Pharmacophore Applications in Drug Design

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The this compound scaffold contains several key pharmacophoric features that are valuable in drug design, including:

An aromatic ring (the phenyl group).

A second aromatic ring (the fluorinated benzoic acid).

A hydrogen bond donor/acceptor (the carboxylic acid group).

A halogen bond donor (the fluorine atom).

These features can be spatially arranged in a defined manner, making this scaffold a useful starting point for the design of new ligands. In the context of vasopressin V2 receptor antagonists, the biphenyl (B1667301) carboxylic acid moiety is a critical component of the pharmacophore. nih.govresearchgate.net Pharmacophore models for GPCR antagonists often include hydrophobic aromatic regions and hydrogen bonding features, all of which are present in this compound. mdpi.com Virtual screening campaigns based on such pharmacophore models can identify novel compounds with the potential to bind to the target receptor. mdpi.com

Table 2: Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Receptor Binding |

| Phenyl Ring | Hydrophobic aromatic group | Can engage in hydrophobic interactions and π-stacking with aromatic residues in the binding pocket. |

| Fluorinated Benzoic Acid Ring | Aromatic ring with an electron-withdrawing fluorine | Can participate in aromatic interactions and the fluorine can form specific halogen bonds or electrostatic interactions. |

| Carboxylic Acid | Hydrogen bond donor and acceptor, negatively charged at physiological pH | Can form key hydrogen bonds or salt bridges with basic residues in the receptor. |

| Fluorine Atom | Halogen atom | Can act as a halogen bond donor or engage in other electrostatic interactions, influencing binding affinity and selectivity. |

Structure-Activity Relationship (SAR) Studies for Derivatives

While comprehensive SAR studies specifically centered on a wide range of this compound derivatives are not extensively published, general principles can be inferred from related classes of compounds, such as other biphenyl esters and amides that target various receptors. nih.govresearchgate.net

For derivatives of this compound targeting GPCRs, SAR studies would likely explore the following modifications:

Substitution on the Phenyl Ring: The addition of various substituents (e.g., alkyl, alkoxy, halogen) to the non-fluorinated phenyl ring can modulate lipophilicity, steric bulk, and electronic properties, thereby affecting binding affinity and selectivity.

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can influence hydrogen bonding capacity, cell permeability, and metabolic stability. escholarship.org

Positional Isomers of Fluorine: Moving the fluorine atom to other positions on the benzoic acid ring would significantly alter the electronic distribution and the potential for specific interactions within the binding pocket, providing valuable SAR data. nih.gov

Introduction of Additional Substituents: Adding further groups to the fluorinated ring could be used to probe for additional binding interactions and optimize potency.

In the broader context of biphenyl compounds as GPCR modulators, it has been shown that even small changes in substitution can lead to significant shifts in activity and selectivity. nih.gov For example, in a series of cyclohexylcarbamic acid biphenyl esters, the introduction of small polar groups on the proximal phenyl ring influenced inhibitory activity against fatty acid amide hydrolase (FAAH). nih.gov Such findings highlight the sensitivity of receptor-ligand interactions to subtle structural modifications and underscore the importance of systematic SAR studies in the optimization of lead compounds based on the this compound scaffold.

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Functionalization

The functionalization of the 4-fluoro-2-phenylbenzoic acid core presents an ongoing challenge and a significant area for future research. The development of novel catalytic systems is crucial for accessing new derivatives with enhanced properties. A key focus is on C-H activation, a powerful strategy that allows for the direct modification of the aromatic rings, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. semanticscholar.orgresearchgate.net

Future work will likely concentrate on creating more robust and selective catalysts for late-stage functionalization. nih.gov This would enable the precise introduction of various functional groups onto the biphenyl (B1667301) scaffold, providing rapid access to diverse chemical libraries for biological screening. Research into metallaphotoredox catalysis, which combines transition-metal catalysis with photoredox catalysis, is a promising avenue for achieving previously elusive transformations under mild conditions. nih.gov The development of catalysts based on abundant first-row transition metals is also a key objective to improve the sustainability and cost-effectiveness of these synthetic transformations.

Another area of exploration involves designing multifunctional catalysts, such as those based on metal-organic frameworks (MOFs), which can facilitate tandem or cascade reactions in a single pot. uchicago.edu These structured catalysts can offer enhanced selectivity and recyclability, addressing key challenges in pharmaceutical synthesis.

Table 1: Emerging Catalytic Strategies for Aryl Carboxylic Acid Functionalization

| Catalytic Strategy | Potential Advantages | Target Transformation | Ref. |

|---|---|---|---|

| C-H Activation | High atom economy, direct functionalization | Arylation, Halogenation, Amination | semanticscholar.org |

| Metallaphotoredox | Access to novel transformations, mild reaction conditions | Decarboxylative Functionalization | nih.gov |

| MOF-Based Catalysis | High selectivity, catalyst recyclability, tandem reactions | Multi-step Synthesis | uchicago.edu |

| Nanocatalysis | High activity, green reaction media (e.g., water) | Suzuki-Miyaura Cross-Coupling | researchgate.net |

Exploration of New Biological Targets and Pathways

While derivatives of fluorinated benzoic acids have shown promise, the exploration of new biological targets for compounds derived from this compound is a critical future direction. The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool in drug discovery. researchgate.netnih.gov

A promising strategy is the development of multi-target drugs that can modulate several mechanisms or pathways involved in complex diseases like Alzheimer's. nih.gov For instance, novel benzoic acid derivatives are being investigated as inhibitors of both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are implicated in the progression of neurodegenerative disorders. nih.gov Future research could design and synthesize derivatives of this compound to probe these and other targets.

The unique electronic properties conferred by the fluorine atom can also be exploited to enhance interactions with specific biological targets, such as G protein-coupled receptors (GPCRs), through mechanisms like halogen bonding. ossila.com A systematic exploration of structure-activity relationships (SAR) could lead to the identification of new derivatives with high potency and selectivity for a wide range of receptors and enzymes. ossila.com The ongoing need for new antimicrobial agents also presents an opportunity, as fluorinated compounds have shown potential as antibacterial and antifungal agents. researchgate.net

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives traditionally relies on methods that can be environmentally costly. A significant future challenge is the integration of green chemistry principles into these synthetic routes. This involves the use of safer solvents, reduced energy consumption, and the development of recyclable catalysts.

A key advancement in this area is the use of water as a reaction solvent. For example, a green synthesis of biphenyl carboxylic acids has been achieved through a Suzuki-Miyaura cross-coupling reaction catalyzed by a water-soluble, fullerene-supported palladium chloride (PdCl2) nanocatalyst. researchgate.net This system allows for high yields at room temperature and enables the catalyst to be recycled multiple times without a significant loss of activity. researchgate.net

Future research will focus on expanding the scope of such green methodologies. This includes:

Developing solvent-free reaction conditions.

Utilizing catalysts based on more abundant and less toxic metals.

Employing flow chemistry to improve efficiency, safety, and scalability.

Investigating bio-catalysis and enzymatic processes for key synthetic steps.

Adopting these sustainable practices is essential not only for environmental stewardship but also for the economic viability of producing these valuable chemical compounds on an industrial scale.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is set to revolutionize the design of new molecules based on the this compound scaffold. In silico techniques can significantly accelerate the drug discovery process by predicting the biological activity and properties of virtual compounds before they are synthesized in the lab.

Molecular docking and molecular mechanics-generalized Born surface area (MM-GBSA) computing can be used to predict the binding affinities of designed derivatives against specific biological targets. nih.gov These computational tools allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

Beyond predicting activity, machine learning and artificial intelligence (AI) are emerging as powerful tools for predictive design. llnl.gov By training models on existing data, AI algorithms can identify complex structure-activity relationships and generate novel molecular structures with desired properties. This de novo design approach can uncover unconventional and highly potent derivatives that might be missed by traditional medicinal chemistry approaches. As computational power and algorithm sophistication grow, the predictive design of this compound derivatives will become an increasingly indispensable tool for future research. llnl.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-phenylbenzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis often involves halogenation and demethylation steps. For example, 2-fluoro-4-methoxybenzoic acid derivatives can be synthesized via HOBr-mediated cleavage of methylketones, followed by BBr₃ demethylation (yield ~57%) . Purification via HPLC with acetic acid–methanol–water eluents ensures high purity. Reaction optimization (e.g., temperature, stoichiometry) is critical to mitigate side reactions.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects on aromatic protons and confirms substitution patterns.

- IR : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorine substituents.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 231.22 for C₁₃H₁₀FNO₂) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, F).

Q. How can researchers address discrepancies in melting point data reported for this compound across studies?

- Methodological Answer : Variations arise from impurities or calibration differences. Standardize measurements using differential scanning calorimetry (DSC) and cross-validate with reference compounds (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C ). Recrystallization in polar solvents (e.g., ethanol/water) enhances purity.

Advanced Research Questions

Q. How can crystallographic data be utilized to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Unit Cell Parameters : Triclinic system (space group P1), with a = 9.9550 Å, b = 10.0060 Å, c = 11.3320 Å, and angles α = 89.415°, β = 78.013°, γ = 78.901° .

- Hydrogen Bonding : Carboxylic acid groups form O–H···O interactions (2.65–2.70 Å), stabilizing crystal packing .

- Software : Refinement via SHELXL97 and DENZO-SMN ensures accuracy .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Fluorine’s electronegativity enhances binding via dipole interactions.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. What strategies can be employed to analyze the crystal packing and hydrogen bonding networks in this compound derivatives?

- Methodological Answer :

- Symmetry Analysis : Use PLATON to identify symmetry codes (e.g., -x+1, -y+1, -z+1) and intermolecular contacts .

- Hirshfeld Surfaces : Quantify F···H and O···H interactions (CrystalExplorer).

- Thermal Ellipsoids : Evaluate atomic displacement parameters (ADPs) to distinguish static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.